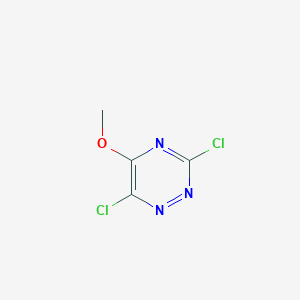

3,6-Dichloro-5-methoxy-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-5-methoxy-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3O/c1-10-3-2(5)8-9-4(6)7-3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUUNLPBZYAFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286706 | |

| Record name | 3,6-Dichloro-5-methoxy-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57857-39-3 | |

| Record name | 3,6-Dichloro-5-methoxy-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57857-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-5-methoxy-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Chemistry of 3,6 Dichloro 5 Methoxy 1,2,4 Triazine

Nucleophilic Substitution Reactions on the 1,2,4-Triazine (B1199460) Core

The 1,2,4-triazine ring is inherently electron-deficient, and this property is significantly amplified at the C3 and C6 positions by the presence of two electronegative chlorine atoms. This makes these positions highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex.

The reactivity of the chlorine atoms allows for their sequential replacement by a wide variety of nucleophiles. This reactivity is analogous to that of the well-studied 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where substitutions can be controlled by temperature. nih.govsemanticscholar.orgfrontiersin.org For 3,6-dichloro-5-methoxy-1,2,4-triazine, the first substitution is expected to occur under mild conditions, while the second would require more forcing conditions due to the reduced electrophilicity of the ring after the introduction of an electron-donating group. The 5-methoxy group, being electron-donating, slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted triazine, but the influence of the two chloro atoms remains dominant.

A diverse range of nucleophiles, including those based on oxygen (alcohols, phenols), sulfur (thiols), and nitrogen (amines), can be employed to displace the chlorine atoms, leading to a variety of disubstituted derivatives. nih.govarkat-usa.org The preferential order of incorporation of different nucleophiles onto a related dichlorotriazine has been studied, providing a framework for predicting reaction outcomes. frontiersin.orgnih.gov

| Nucleophile | Reagent Example | Potential Product (after double substitution) |

|---|---|---|

| Amine | Aniline (C₆H₅NH₂) | 3,6-Di(phenylamino)-5-methoxy-1,2,4-triazine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3,5,6-Trimethoxy-1,2,4-triazine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Methoxy-3,6-di(phenylthio)-1,2,4-triazine |

| Hydrazine (B178648) | Hydrazine (N₂H₄) | 3,6-Dihydrazinyl-5-methoxy-1,2,4-triazine |

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The electron-deficient nature of the 1,2,4-triazine ring allows it to function as a diene in inverse electron-demand Diels-Alder (IEDDA) cycloadditions. In these reactions, the triazine reacts with electron-rich dienophiles. This methodology is a powerful tool for synthesizing highly substituted pyridine (B92270) derivatives following the extrusion of a dinitrogen molecule from the initial cycloadduct. researchgate.net

The reactivity of 1,2,4-triazines in IEDDA reactions can be tuned by the substituents on the ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. For this compound, the two chloro groups are expected to significantly enhance its reactivity as a diene. The scope of dienophiles for 1,2,4-triazines is broad and includes:

Enamines and Ynamines: These are highly reactive electron-rich dienophiles that readily participate in cycloadditions with 1,2,4-triazines. nih.gov

Strained Alkynes and Alkenes: Dienophiles such as bicyclononyne have been shown to react with 1,2,4-triazines, and these strain-promoted reactions are of interest in bioorthogonal chemistry. researchgate.netnih.gov The reaction rates are generally slower than those of the more reactive 1,2,4,5-tetrazines but can be accelerated by factors like coordination to a metal center. rsc.orgrsc.org

Enol Ethers: These are also suitable dienophiles, though they may require more forcing conditions compared to enamines. nih.gov

A significant limitation can be steric hindrance. Bulky substituents on either the triazine or the dienophile can impede the reaction. researchgate.net For instance, some bulky dienophiles that are unreactive towards 3,6-disubstituted 1,2,4-triazines will react with 5-substituted analogues due to reduced steric crowding around the C3 and C6 positions. researchgate.net

| Dienophile Type | Dienophile Example | Intermediate Cycloadduct | Final Pyridine Product |

|---|---|---|---|

| Ynamine | N,N-Diethyl-1-propyn-1-amine | Bicyclic dihydropyridine | 2-Chloro-3-diethylamino-4-methyl-5-methoxy-6-chloropyridine |

| Enamine | 1-(Cyclopent-1-en-1-yl)pyrrolidine | Tricyclic dihydropyridine | Substituted tetrahydroquinoline derivative |

| Strained Alkyne | Bicyclononyne (BCN) | Tricyclic dihydropyridine | 2,6-Dichloro-5-methoxy-3,4-heptanopyridine |

| Enol Ether | 1-Methoxycyclohexene | Tricyclic dihydropyridine | Substituted tetrahydroquinoline derivative |

The IEDDA reactions of 1,2,4-triazines are characterized by a high degree of regioselectivity. Cycloaddition consistently occurs across the C3 and C6 positions of the triazine ring. researchgate.net Following the initial [4+2] cycloaddition, the resulting bicyclic intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of N₂, to yield a dihydropyridine, which then aromatizes to the final, stable pyridine product. researchgate.net The substituents from the original triazine and dienophile retain their relative positions in the newly formed aromatic ring.

Ring-Opening and Ring-Transformation Reactions

The primary ring-transformation pathway for 1,2,4-triazines is the IEDDA reaction, which effectively converts the triazine ring into a pyridine ring. researchgate.net This transformation is a cornerstone of 1,2,4-triazine chemistry, providing access to complex pyridine scaffolds.

Ring-opening reactions, while less common, can occur under specific conditions. The attack of a strong nucleophile can, in some cases, lead to the cleavage of the heterocyclic ring. For the related 1,3,5-triazine (B166579) system, treatment with certain nucleophiles can lead to ring cleavage where the triazine acts as a formyl group precursor. researchgate.net In a study involving the reaction of quinine (B1679958) with a dichloromethoxy-1,3,5-triazine, a multistage process was observed that involved initial N-quaternization of the heterocycle, followed by a nucleophilic attack that resulted in the opening of the bicyclic quinuclidine (B89598) system of the quinine. arkat-usa.org While this was an opening of a fused ring system rather than the triazine itself, it highlights the powerful electrophilicity of the chloro-substituted triazine core which can facilitate complex transformations. Such pathways, potentially involving initial attack at C3 or C6 followed by ring cleavage, could be envisioned for this compound with specific, highly reactive nucleophiles.

Mechanistic Investigations of 1,2,4-Triazine Reactivity

The reactivity of halogenated azines is generally well-understood through established mechanistic frameworks.

For Nucleophilic Substitution: The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two distinct steps:

Addition: The incoming nucleophile attacks one of the electron-deficient carbon atoms (C3 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic σ-complex, known as a Meisenheimer intermediate.

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the triazine ring is restored. Computational and experimental studies on related systems, such as 2,4,6-trichloro-1,3,5-triazine, support this pathway, where the reaction can be controlled to achieve sequential substitution. frontiersin.orgnih.gov

For IEDDA Reactions: The cycloaddition is typically considered a concerted, pericyclic process where the HOMO of the dienophile interacts with the LUMO of the triazine diene. The reaction proceeds through a single, high-energy transition state leading to the bicyclic cycloadduct. This intermediate then undergoes a retro-Diels-Alder reaction, driven by the thermodynamic stability of the extruded dinitrogen gas (N₂) and the formation of the final aromatic pyridine ring. Studies on the reaction of 1,2,4,5-tetrazines with amidines suggested that the initial cycloadduct can be intercepted by unreacted dienophile, highlighting the presence of a dihydro-1,2,4-triazine intermediate in that specific transformation. nih.gov

For Ring Opening: Mechanistic studies on the reaction of 1,3,5-hexahydrotriazines with H₂S show pathways involving the formation of stable open-chain intermediates prior to ring-closing to form new heterocyclic products. acs.org The reaction of quinine with a chlorotriazine also proceeds through a charged, quaternized intermediate which is then susceptible to nucleophilic attack and subsequent rearrangement. arkat-usa.org These examples suggest that reactions on the this compound core likely proceed through well-defined, albeit sometimes transient, intermediates whose character depends on the specific reaction type.

Kinetic Studies and Electronic Effects on Reactivity of this compound

The reactivity of the 1,2,4-triazine ring system is significantly influenced by the nature and position of its substituents. In the case of this compound, the presence of two chlorine atoms and a methoxy (B1213986) group dictates its chemical behavior, particularly in nucleophilic substitution reactions. While specific kinetic data for this exact compound is not extensively documented in publicly available literature, the principles of its reactivity can be inferred from studies on analogous triazine derivatives.

The 1,2,4-triazine nucleus is inherently electron-deficient due to the presence of three nitrogen atoms. This electron deficiency is a key factor in its susceptibility to nucleophilic attack. The two chlorine atoms in this compound are good leaving groups, making them prime sites for substitution by a variety of nucleophiles.

Electronic Effects of Substituents

The electronic nature of the substituents on the triazine ring plays a crucial role in modulating its reactivity. The methoxy group (-OCH₃) at the C5 position is a strong electron-donating group due to its +M (mesomeric) effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the triazine ring. This electron donation increases the electron density of the ring, thereby reducing its electrophilicity. Consequently, the triazine ring becomes less susceptible to attack by nucleophiles.

Studies on related substituted triazines have demonstrated a clear correlation between the electronic properties of the substituents and the rate of nucleophilic substitution. For instance, in a series of 3-substituted benzo[e] nih.govsemanticscholar.orgresearchgate.nettriazines, a significant effect of the C(3) substituent on the electronic structure and reactivity was observed. nih.gov A good correlation was found between the ¹H NMR chemical shifts and the Hammett substituent constant (σp), indicating a direct influence of the substituent's electronic character on the properties of the triazine ring. nih.gov

The general trend observed is that electron-withdrawing groups enhance the reactivity of the triazine ring towards nucleophiles, while electron-donating groups decrease it. This principle can be applied to this compound. The presence of the electron-donating methoxy group would be expected to render it less reactive towards nucleophilic substitution compared to a triazine substituted with only electron-withdrawing groups, such as 3,5,6-trichloro-1,2,4-triazine.

Inferred Kinetic Behavior

Based on the principles of nucleophilic aromatic substitution on electron-deficient heterocycles, the reaction of this compound with a nucleophile would likely proceed via a bimolecular addition-elimination mechanism. The rate of this reaction would be dependent on both the concentration of the triazine and the nucleophile.

The relative reactivity of the two chlorine atoms at the C3 and C6 positions would be influenced by the electronic distribution within the molecule. While a detailed computational analysis would be required for a precise prediction, it is plausible that the two positions exhibit different reactivities due to the asymmetric nature of the 1,2,4-triazine ring and the influence of the C5-methoxy group.

To illustrate the impact of substituents on reactivity, the following table presents a qualitative comparison of the expected reactivity of different substituted triazines towards nucleophilic substitution.

| Compound | Substituents | Expected Relative Reactivity |

| 3,5,6-Trichloro-1,2,4-triazine | 3x Cl (electron-withdrawing) | High |

| 3,6-Dichloro-1,2,4-triazine | 2x Cl (electron-withdrawing) | Moderate |

| This compound | 2x Cl (electron-withdrawing), 1x OCH₃ (electron-donating) | Lower |

| 3,6-Dimethoxy-1,2,4-triazine | 2x OCH₃ (electron-donating) | Low |

Advanced Spectroscopic and Structural Elucidation Methodologies in 1,2,4 Triazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the structure of 1,2,4-triazine (B1199460) derivatives. The complexity of these molecules, often involving multiple nitrogen atoms and various substituents, necessitates a range of NMR experiments for full characterization.

For 3,6-Dichloro-5-methoxy-1,2,4-triazine, 1D NMR provides foundational structural data.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance corresponding to the protons of the methoxy (B1213986) group (-OCH₃). The chemical shift of this singlet would provide initial evidence for the presence of the methoxy substituent. In related methoxy-triazine compounds, this signal typically appears in a specific region of the spectrum. researchgate.netchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule. For this compound, three distinct signals are anticipated: one for the methoxy carbon and two for the carbons of the triazine ring. The chemical shifts of the ring carbons are significantly influenced by the electronegative chlorine atoms and the ring nitrogens. researchgate.netrsc.org In similar heterocyclic systems, carbons bonded to halogens and within nitrogen-rich rings appear at characteristic downfield shifts. mdpi.com

¹⁵N NMR: Given the three nitrogen atoms in the 1,2,4-triazine core, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of each nitrogen. This technique helps to distinguish between different triazine isomers and to study the electronic effects of the chloro and methoxy substituents on the heterocyclic ring. researchgate.net

¹⁹F NMR: While not applicable to the title compound, ¹⁹F NMR is a powerful tool for fluorinated triazine analogs, providing sensitive and direct information about the fluorine environments. tdx.cat

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~3.9 - 4.2 | Singlet | Corresponds to the methoxy (-OCH₃) protons. |

| ¹³C | ~55 - 60 | Quartet (in coupled spectrum) | Methoxy carbon (-OCH₃). |

| ¹³C | ~160 - 175 | Singlet | Triazine ring carbons (C3, C5, C6), shifted downfield by adjacent N and Cl atoms. |

For unambiguous assignment, especially in more complexly substituted triazines, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would not show any cross-peaks, confirming the absence of coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would show a clear correlation between the methoxy proton signal and the methoxy carbon signal, confirming the ¹H and ¹³C assignments for this group. tdx.catnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. While of limited use for this specific molecule due to the single proton environment, in more complex triazines with multiple substituents, it is critical for determining stereochemistry and conformation. tdx.catmdpi.com

Solid-state NMR (ssNMR) is employed to analyze triazine-based materials in their solid form, which is particularly useful for insoluble polymers or crystalline compounds. It provides information about the molecular structure, conformation, and intermolecular packing in the solid state, which can differ from the solution state. rsc.orgacs.org Studies on related materials like tri-s-triazine have utilized ssNMR to probe their structure and behavior. acs.org

Mass Spectrometry Techniques for Elemental Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, allowing for the confirmation of its elemental composition (C₄H₃Cl₂N₃O). The isotopic pattern of the molecular ion peak would be characteristic, showing contributions from the two chlorine atoms (³⁵Cl and ³⁷Cl).

Electron impact (EI) or collision-activated dissociation (CAD) tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways. researchgate.net Characteristic fragmentation of chlorinated and methoxylated triazines often involves the loss of specific groups, which helps to confirm the structure. nih.govarkat-usa.org

| Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|

| [M]+• | - | Molecular ion. Isotopic pattern will show presence of two Cl atoms. |

| [M - CH₃]+ | •CH₃ (15 Da) | Loss of the methyl radical from the methoxy group. |

| [M - OCH₃]+ | •OCH₃ (31 Da) | Loss of the methoxy radical. |

| [M - Cl]+ | •Cl (35/37 Da) | Loss of a chlorine radical. |

| [M - N₂]+• | N₂ (28 Da) | Characteristic loss of dinitrogen from the triazine ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-O-C stretching from the methoxy group, C=N and N=N stretching from the triazine ring, and C-Cl stretching. The analysis of IR spectra of various 1,3,5-triazine (B166579) derivatives provides a basis for these assignments. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and bonds involving heavier atoms. The C-Cl and symmetric ring breathing modes of the triazine core would be expected to show distinct Raman signals. researchgate.netencyclopedia.pub Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign vibrational modes accurately for complex molecules like substituted triazines. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 2950-2850 | C-H stretch (methoxy) | IR, Raman |

| 1550-1450 | C=N stretch (triazine ring) | IR, Raman |

| 1250-1050 | C-O-C stretch (methoxy) | IR |

| 850-750 | C-Cl stretch | IR, Raman |

| 1000-900 | Triazine ring breathing | Raman |

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine its three-dimensional structure, including bond lengths, bond angles, and torsional angles. rsc.org

Hyphenated Techniques in Triazine Characterization

The structural elucidation and analytical characterization of substituted 1,2,4-triazines, including complex molecules like this compound, heavily rely on hyphenated analytical techniques. researchgate.netresearchgate.net These methods couple a powerful separation technique, such as gas or liquid chromatography, with a highly sensitive and specific detection technique, most commonly mass spectrometry. chemijournal.comlongdom.org This combination allows for the separation of individual components from a mixture and their subsequent structural identification, providing a comprehensive analytical solution. longdom.orgnih.gov The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is primarily dictated by the analyte's volatility and thermal stability. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. chemijournal.com In the context of 1,2,4-triazine research, it is particularly useful for derivatives that can be vaporized without degradation. The sample is introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer.

Typically, electron impact (EI) is the ionization method used in GC-MS, where high-energy electrons (70 eV) bombard the analyte molecules. nih.gov This energetic process leads to the formation of a molecular ion (M⁺•) and extensive, predictable fragmentation. nih.govarkat-usa.org The resulting mass spectrum serves as a molecular fingerprint, with fragment ions revealing key structural motifs. For a compound such as this compound, the fragmentation pattern would be expected to involve:

Loss of Substituents: Initial fragmentation would likely show the loss of a chlorine radical (Cl•), a methyl radical (•CH₃) from the methoxy group, or a neutral loss of formaldehyde (B43269) (CH₂O).

Ring Cleavage: Subsequent fragmentation events would involve the cleavage of the 1,2,4-triazine ring itself, a process documented for various triazine structures. arkat-usa.orgcapes.gov.br Studies on other substituted triazinones have shown that the nucleus can undergo a series of extrusion and ring-contraction processes. arkat-usa.org

Rearrangements: Complex rearrangements can also occur, leading to the formation of stable fragment ions that are diagnostic of the original structure. researchgate.net

The analysis of these fragmentation patterns, often aided by mass spectral libraries, allows for the confident identification of the compound. nih.gov

Table 4.5.1: Illustrative GC-MS Electron Impact (EI) Fragmentation Data for Substituted Triazines This table presents generalized fragmentation patterns observed for various triazine derivatives, as specific data for this compound is not available. The data is compiled from studies on related structures. arkat-usa.orgresearchgate.netderpharmachemica.comtsijournals.com

| Precursor Type | Common Neutral Loss | Resulting Fragment Type | Significance |

|---|---|---|---|

| Molecular Ion (M⁺•) | •H | [M-H]⁺ | Formation of a stable even-electron ion, often a precursor to further fragmentation. arkat-usa.org |

| Molecular Ion (M⁺•) of Chloro-substituted Triazine | •Cl | [M-Cl]⁺ | Indicates the presence of a chlorine substituent. |

| Molecular Ion (M⁺•) of Methoxy-substituted Triazine | •CH₃ | [M-CH₃]⁺ | Characteristic loss from a methoxy group. |

| Molecular Ion (M⁺•) | CO | [M-CO]⁺ | Common fragmentation for triazinone and related carbonyl-containing structures. derpharmachemica.com |

| Triazine Ring Fragment | N₂ or HCN | Smaller heterocyclic or linear fragments | Evidence of the core triazine ring cleavage. nist.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For many triazine derivatives, especially those that are less volatile, polar, or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. longdom.orgthermofisher.com LC separates compounds in the liquid phase before they are introduced into the mass spectrometer. The development of soft ionization techniques, such as electrospray ionization (ESI), has been crucial. ESI allows for the gentle transfer of ions from solution to the gas phase, typically forming a protonated molecular ion [M+H]⁺ with minimal initial fragmentation. researchgate.net

The true power of LC-MS for structural elucidation comes from tandem mass spectrometry (MS/MS). nih.gov In this technique, the [M+H]⁺ ion (the precursor ion) is selected in the first mass analyzer and directed into a collision cell. wikipedia.org Inside the cell, the ion collides with an inert gas (like argon or nitrogen), which induces fragmentation through a process called collision-induced dissociation (CID). researchgate.netwikipedia.org The resulting product ions are then analyzed by a second mass analyzer.

This controlled fragmentation provides highly specific structural information:

Precursor to Product Ion Transitions: The specific relationship between a precursor ion and its product ions can be used to confirm the identity of a compound with high certainty. For this compound, one would monitor the transition from its [M+H]⁺ to specific, predictable fragments.

Fragmentation Pathways: The observed product ions reveal the compound's structure. For the target molecule, expected fragmentations in CID would include the neutral loss of HCl, the loss of the methoxy group as methanol (B129727) (CH₃OH), or the loss of formaldehyde (CH₂O). These pathways have been observed in studies of various triazine herbicides and their metabolites. thermofisher.comresearchgate.net

Isomer Differentiation: In many cases, different isomers will produce unique fragmentation patterns, allowing for their differentiation, which is often challenging with other methods. researchgate.netnih.gov

LC-MS/MS is widely applied in the analysis of triazine-based compounds in various fields, from environmental monitoring of herbicides to the characterization of novel pharmaceutically active molecules. nih.govnih.govresearchgate.net

Table 4.5.2: Representative LC-MS/MS Transitions for Characterization of Substituted Triazines This table illustrates typical precursor-to-product ion transitions used in the tandem mass spectrometry analysis of triazine derivatives. These are representative examples based on published data for analogous compounds. thermofisher.comresearchgate.netnih.gov

| Compound Class | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Inferred Neutral Loss |

|---|---|---|---|

| Chloro-dialkylamino-triazine (e.g., Atrazine) | 216.1 | 174.1 | C₃H₆ (Propene) |

| Chloro-dialkylamino-triazine (e.g., Simazine) | 202.1 | 132.1 | C₂H₅N + C₂H₄ |

| Chloro-alkylamino-triazine (e.g., Atrazine-desethyl) | 188.1 | 146.1 | C₃H₆ (Propene) |

| Methoxy-substituted Triazine | [M+H]⁺ | [M+H - 32]⁺ | CH₃OH (Methanol) |

| Generic Halogenated Triazine | [M+H]⁺ | [M+H - 36]⁺ | HCl (Hydrogen Chloride) |

Theoretical and Computational Studies on 3,6 Dichloro 5 Methoxy 1,2,4 Triazine and 1,2,4 Triazine Scaffolds

Quantum Chemical Calculations (DFT, HF, MP2, CBS-4)

Quantum chemical calculations are fundamental to understanding the behavior of 1,2,4-triazine (B1199460) systems at a molecular level. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Complete Basis Set (CBS) models are employed to predict various molecular properties with high accuracy. arxiv.org DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in studying triazine derivatives. nih.govnih.govsuperfri.org These calculations are crucial for determining optimized molecular structures, electronic properties, and spectroscopic features. superfri.orgsuperfri.org

The electronic character of a molecule is defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A small energy gap generally signifies higher reactivity and lower stability. researchgate.net

For various 1,2,4-triazine derivatives, DFT calculations have been used to determine these electronic properties. nih.govirjweb.com For instance, studies on substituted 1,2,4-triazine sulfonamides revealed that the HOMO and LUMO energies, and consequently the energy gap, are significantly influenced by the nature and position of substituents. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. colab.wsbohrium.com In triazine derivatives, the nitrogen atoms of the heterocyclic ring typically exhibit negative potential, making them susceptible to electrophilic attack, while regions near hydrogen atoms often show positive potential. colab.wsbohrium.com

Table 1: Exemplary HOMO-LUMO Energy Data for Various 1,2,4-Triazine Derivatives (Calculated via DFT)

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 1,2,4-Triazine Sulfonamide Derivative 1 | 3.41 | mdpi.com | ||

| 1,2,4-Triazine Sulfonamide Derivative 4 | 3.25 | mdpi.com | ||

| 1,2,4-Triazine Sulfonamide Derivative 5 | -6.5470 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule. By finding the minimum energy structure on the potential energy surface, these methods can determine bond lengths, bond angles, and dihedral angles with high precision. nih.gov For complex molecules with rotatable bonds, conformational analysis is performed to identify the most stable conformers.

In a study on a large s-triazine bis-Schiff base, DFT calculations were used to evaluate 17 possible conformers, successfully identifying the most stable structure, which was in agreement with X-ray crystallography data. mdpi.com The stability of different conformers is often dictated by the presence of intramolecular interactions, such as hydrogen bonds. mdpi.com For example, in two 1,2,4-triazine sulfonamide derivatives, the conformation of the sulfonamide spacer between the aromatic rings was determined to be trans-gauche-trans and cis-gauche-trans, respectively. mdpi.com The orientation of substituents relative to the triazine core is critical, as demonstrated in studies of adenosine (B11128) A2A antagonists, where specific conformations are necessary for binding to the receptor. acs.org

Table 2: Selected Optimized Geometric Parameters for a 1,2,4-Triazine Derivative

| Parameter | Bond/Angle | Value | Source |

|---|---|---|---|

| Torsion Angle | N2–C3–N7–S8 | -166.25(15)° | mdpi.com |

| Torsion Angle | C3–N7–S8–C9 | -81.61(19)° | mdpi.com |

| Torsion Angle | N7–S8–C9–C10 | 169.69(16)° | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful asset for mapping out the pathways of chemical reactions involving 1,2,4-triazines. It allows for the detailed investigation of reaction mechanisms, such as the Diels-Alder reaction, which is a common transformation for this scaffold. researchgate.netrsc.orgrsc.org By modeling the reactants, intermediates, transition states, and products, researchers can gain a comprehensive understanding of the reaction's feasibility, regioselectivity, and kinetics. researchgate.net For instance, theoretical studies on the Diels-Alder reaction of 5-acetyl-3-methylthio-1,2,4-triazine with cyclic enamines helped to explain the observed regioselectivity through the analysis of Frontier Molecular Orbital (FMO) interactions and steric hindrance in the transition state. researchgate.net

A key aspect of elucidating reaction mechanisms is the characterization of transition states (TS), which are the highest energy points along the reaction coordinate. Identifying the structure of the TS and calculating its energy relative to the reactants provides the activation energy or energy barrier. This barrier determines the rate of the reaction.

Computational studies on the thermal decomposition of energetic triazine derivatives, such as 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO), have used DFT-based molecular dynamics to map the reaction steps. rsc.org These simulations identified an initial intermolecular hydrogen transfer with a low barrier, followed by the release of H₂O and NO with higher energy barriers. rsc.org In the reaction of a triazine-based H₂S scavenger, the energy barrier for the formation of a key thiadiazine intermediate was calculated to be approximately 23.90 kcal/mol. nih.gov

Table 3: Example Calculated Energy Barriers for Reactions Involving Triazines

| Reaction Step | System | Calculated Energy Barrier (kcal/mol) | Source |

|---|---|---|---|

| Thiadiazine Formation | H₂S Scavenger | 23.90 | nih.gov |

| Dithiazine Reaction with H₂S | H₂S Scavenger | 45.48 | nih.gov |

| Tritiane Formation | H₂S Scavenger | 54.13 | nih.gov |

| Intermolecular H-transfer | MTO Decomposition | 3.0 | rsc.org |

| H₂O Release | MTO Decomposition | 46.5 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Many 1,2,4-triazine derivatives can exist as multiple isomers or tautomers, particularly those with amino, hydroxyl, or thione substituents. Computational methods are essential for determining the relative stability of these different forms. By calculating the total energy of each isomer, the most thermodynamically favorable tautomer in the gas phase or in solution can be identified. researchgate.net

For example, a study on 3-amino-1,2,4-triazin-5-one used ab initio calculations to evaluate five possible isomers, confirming that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable. nih.gov Similarly, DFT calculations on triazine oxime derivatives assessed the geometric and energetic preferences of various tautomers, finding that for the monoxime series, the amino keto form is favored, while for the dioxime series, the imino keto tautomer is lower in energy. researchgate.net Such studies are crucial as the predominant tautomer often dictates the molecule's chemical and biological properties.

Table 4: Relative Energy of Tautomers for Triazine Oxime Derivatives

| Tautomer Series | Comparison | Relative Free Energy (kcal/mol) | Favored Tautomer | Source |

|---|---|---|---|---|

| Monoxime | Amino keto vs. Enol | 2.6 | Amino keto | researchgate.net |

| Monoxime | Amino keto vs. Imino | 4.1 | Amino keto | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Molecular Modeling and Dynamics Simulations (General, Non-Biological)

In the context of materials science, MD simulations have been used to model cocrystals containing 1,2,4-triazine derivatives. researchgate.net For instance, simulations of a cocrystal of hexanitrohexaazaisowurtzitane (B163516) (CL-20) and a triazolotriazine derivative (TTX) were used to investigate intermolecular interactions, such as hydrogen bonds, and to predict the stability of the cocrystal structure. researchgate.net Such simulations can rapidly screen potential coformers and predict which combinations are likely to form stable cocrystals. researchgate.net These non-biological simulations are crucial for designing new materials with tailored properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,6-Dichloro-5-methoxy-1,2,4-triazine |

| 1,2,4-Triazine |

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione |

| 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane |

| 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene |

| 2,6-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)pyridine |

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione |

| hexanitrohexaazaisowurtzitane (CL-20) |

| 4-amino-3,7-dinitro- nih.govrsc.orgresearchgate.nettriazolo[5,1-c] nih.govrsc.orgresearchgate.nettriazine (TTX) |

| 1,2,4-triazin-3-ones |

| 1,2,4-triazin-5-ones |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine |

| 1,2,4-triazine sulfonamides |

| 5-acetyl-3-methylthio-1,2,4-triazine |

| 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) |

| 3-amino-1,2,4-triazin-5-one |

| 2,2′-(6-(piperidin-1-yl)-1,3,5-triazine-2,4-diyl)bis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))diphenol |

| 5-phenyl-1,2,4-triazin-3-amine |

| 6-bromo-5-phenyl-1,2,4-triazin-3-amine |

| 6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl]-5-phenyl-1,2,4-triazin-3-amine |

| 2-acetyl-8-(N,N-diacetylamino)-6-(4-methoxybenzyl)-3-(4-methoxy-phenyl)-7-oxo-2,3-dihydro-7H- nih.govrsc.orgresearchgate.nettriazolo[4,3-b] nih.govrsc.orgresearchgate.nettriazine |

| 2-acetyl-8-(N-acetylamino)-6-benzyl-3-(4-chlorophenyl)-3-methyl-7-oxo-2,3-dihydro-7H- nih.govrsc.orgresearchgate.nettriazolo[4,3-b] nih.govrsc.orgresearchgate.nettriazine |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one |

| Pyridine (B92270) |

| Pyridazine |

| Pyrimidine |

| Pyrazine |

| 1,2,3-triazine |

Applications of 3,6 Dichloro 5 Methoxy 1,2,4 Triazine As a Chemical Building Block or Precursor

Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the dichloro-1,2,4-triazine scaffold is leveraged for the synthesis of a wide array of other heterocyclic structures, including pyridines, fused heterocycles, and ligands for metal coordination.

One of the most powerful applications of 1,2,4-triazines is their role as azadienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgnih.gov This reaction provides a robust method for synthesizing substituted pyridines.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The electron-poor 1,2,4-triazine (B1199460) ring reacts with electron-rich dienophiles, such as enamines or ynamines, in a [4+2] cycloaddition. wikipedia.orgwikipedia.org This is followed by a retro-Diels-Alder reaction, which involves the extrusion of a dinitrogen (N₂) molecule to yield a stable pyridine (B92270) ring. wikipedia.org This process, often referred to as the Boger reaction, is a cornerstone of pyridine synthesis. acs.org The substitution pattern on the resulting pyridine is controlled by the substituents on the initial triazine and the dienophile. For a substrate like 3,6-dichloro-1,2,4-triazine, this pathway offers a route to highly functionalized dichloropyridines, which can be further modified.

Synthesis of Fused Heterocycles: Beyond simple pyridines, 1,2,4-triazine derivatives are precursors to various fused N-heterocyclic systems. For example, research on related 1,2,4-triazin-5(4H)-ones has shown that they can undergo reactions to form fused systems like triazino[3,4-b] capes.gov.brrsc.orgnih.govthiadiazines. researchgate.net Synthetic strategies involving intramolecular cyclizations or tandem reactions can lead to a diverse range of polycyclic aromatic and heteroaromatic structures. mdpi.com For instance, methods like reductive cyclization of nitroarylhydrazides or the reaction of ortho-quinones with benzamidrazone have been employed to construct (hetero)arene ring-fused capes.gov.brnih.govrsc.orgtriazines. mdpi.com

A summary of representative transformations is provided below.

| Precursor(s) | Reaction Type | Product Class | Ref. |

| 1,2,4-Triazines and Enamines | Inverse-Electron-Demand Diels-Alder (Boger Reaction) | Substituted Pyridines | acs.org |

| 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one and Phenacyl Halides | Cyclocondensation | Triazino[3,4-b] capes.gov.brrsc.orgnih.govthiadiazines | researchgate.net |

| ortho-Quinones and Benzamidrazone | Condensation/Cyclization | (Hetero)arene Ring-Fused capes.gov.brnih.govrsc.orgtriazines | mdpi.com |

The nitrogen atoms within the 1,2,4-triazine ring and its substituents can act as donor sites for metal ions, making these compounds valuable as ligands in coordination chemistry. researchgate.net Their ability to form stable complexes with a variety of metals has led to their use in catalysis, materials science, and medicinal chemistry.

Polydentate Ligand Synthesis: 1,2,4-triazine derivatives have been incorporated into larger molecular frameworks to create polydentate ligands. A notable class of these are the bis-triazinyl bipyridines (BTPs), which contain a central pyridine ring flanked by two 1,2,4-triazin-3-yl groups and have been explored for advanced nuclear reprocessing. wikipedia.org

Chelating Agents for Complex Formation: The synthesis of tetradentate dianionic bipyridine bisphenolate (ONNO) ligands has been achieved using 1,2,4-triazines as key intermediates. acs.org These ligands form highly luminescent complexes with platinum(II), which have applications in organic light-emitting diodes (OLEDs). acs.org

Pincer and Binuclear Complexes: Research has demonstrated the synthesis of novel binuclear lead(II) complexes using 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT) as a ligand. nih.govrsc.org Depending on the co-ligands present, the PMPT ligand coordinates to the lead atoms to form distinct coordination spheres. nih.govrsc.org Such studies highlight the versatility of 1,2,4-triazines in constructing complex coordination architectures. nih.govrsc.org

| 1,2,4-Triazine-Based Ligand | Metal Ion | Resulting Complex Type | Application | Ref. |

| 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT) | Lead(II) | Binuclear Complex | Organic Light-Emitting Diodes (OLEDs) | nih.govrsc.org |

| Bipyridine bisphenolate (from bis-1,2,4-triazine precursor) | Platinum(II) | Tetradentate ONNO Complex | Organic Light-Emitting Diodes (OLEDs) | acs.org |

| Bis-triazinyl bipyridines (BTPs) | Lanthanides/Actinides | N/A | Nuclear Reprocessing | wikipedia.org |

Role in Materials Science and Supramolecular Chemistry

The electronic properties and structural rigidity of the 1,2,4-triazine ring make it an attractive component for the development of advanced functional materials.

The high reactivity of 1,2,4-triazines makes them valuable building blocks that can be transformed into new functional materials. rsc.org

Liquid Crystals: While reports on liquid crystals containing the 1,2,4-triazine moiety itself are relatively rare due to the ring's reactivity, this very reactivity makes them useful intermediates. rsc.org They can be converted into more stable mesomorphic (liquid-crystalline) pyridines. rsc.orgrsc.org For example, liquid-crystalline 1,2,4-triazine-4-oxides have been synthesized and subsequently transformed into laterally cyanated pyridines, which exhibit desirable properties like low melting points and broad liquid crystal phase ranges. rsc.org

Organic Semiconductors and Dyes: The electron-accepting nature of the capes.gov.brnih.govrsc.orgtriazine core makes it a useful component in materials for organic electronics. mdpi.com Derivatives have been investigated as electron acceptor units for n-type semiconductors and in dye-sensitized solar cells (DSSCs). mdpi.comnih.gov Quantum calculations on various 1,2,4-triazine derivatives have shown that the strategic placement of donor and acceptor groups can tune the HOMO/LUMO energy levels, making them suitable candidates for DSSCs. nih.gov

Oligomers and Polymers: The potential for sequential substitution on dichloro-1,2,4-triazine scaffolds allows for their incorporation into larger oligomeric or polymeric structures. For instance, 3-methylsulfanyl-1,2,4-triazine has been utilized as a foundational unit for oligomers with specific optoelectronic properties. researchgate.net

The ability of 1,2,4-triazine-based ligands to coordinate with metal ions is a cornerstone of their application in supramolecular chemistry. This interaction allows for the self-assembly of discrete molecules into larger, well-defined architectures.

Metallaprisms and Supramolecular Assemblies: Triazine-based ligands have been used to link multiple dinuclear arene ruthenium or osmium compounds, resulting in the formation of complex, cage-like structures known as metallaprisms. wikipedia.org

Metal-Organic Frameworks (MOFs): Derivatives such as 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine have been employed in the construction of metal-organic frameworks, which are crystalline materials with porous structures that have applications in gas storage and separation. nih.gov

Luminescent Materials: As mentioned previously, coordination complexes of 1,2,4-triazine derivatives can exhibit strong luminescence. The binuclear lead(II) complexes with the PMPT ligand and the tetradentate Pt(II) complexes have been specifically investigated for their potential as the emitting layer in OLEDs, demonstrating the direct application of these coordination compounds in materials science. acs.orgnih.govrsc.org

Future Directions and Emerging Research Areas in 1,2,4 Triazine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The drive towards "green chemistry" is reshaping the synthesis of 1,2,4-triazines. Traditional methods often require harsh conditions or hazardous reagents. The future lies in methodologies that are not only efficient but also environmentally benign. For a molecule such as 3,6-dichloro-5-methoxy-1,2,4-triazine, this involves innovating both the core ring formation and the subsequent functionalization steps.

Emerging sustainable techniques include:

Microwave-Assisted Synthesis : This method significantly reduces reaction times and can improve yields. researchgate.netresearchgate.net Studies on other triazine derivatives show that microwave irradiation can facilitate one-pot, three-step reactions to build the triazine core from commercially available ketones. researchgate.net

Sonochemistry : The use of ultrasound has been shown to enable the rapid synthesis of 1,3,5-triazine (B166579) derivatives in aqueous media, a stark contrast to methods requiring organic solvents. mdpi.comnih.govnih.gov This approach is noted for being significantly "greener" than classical heating methods. nih.gov

Solvent-Free Reactions : A convenient method for the functionalization of the 1,2,4-triazine (B1199460) ring involves the ipso-substitution of a cyano group under solvent-free conditions, showcasing a move away from reliance on potentially harmful solvents. chimicatechnoacta.ru

Domino and One-Pot Reactions : Efficient [4+2] domino annulation reactions are being developed to synthesize 1,2,4-triazine derivatives from simple, readily available materials like ketones and alkynes in a single pot. rsc.org

These modern synthetic strategies represent a significant leap forward. Their application to the synthesis of this compound could offer more sustainable and efficient production pathways.

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Classical Heating | Well-established and understood | Alkylation reactions in organic solvents | nih.gov |

| Microwave-Assisted | Rapid reaction times (minutes vs. hours), improved yields, one-pot capabilities | Metal-free [4+2] annulation for 5,6-substituted-3-hydrazinyl-1,2,4-triazines | researchgate.net |

| Sonochemistry (Ultrasound) | Extremely short reaction times (e.g., 5 mins), use of water as a solvent, high efficiency | Synthesis of 1,3,5-triazine derivatives in aqueous media | mdpi.comnih.gov |

| Solvent-Free | Reduces solvent waste, simplifies purification | ipso-substitution of a cyano group on a 1,2,4-triazine ring | chimicatechnoacta.ru |

Exploration of Underutilized Reactivity Patterns

While the nucleophilic substitution of the chloro groups in this compound is a predictable and useful reaction, future research aims to explore less conventional reactivity to create novel molecular architectures. The electron-deficient nature of the 1,2,4-triazine ring makes it an interesting candidate for reactions where it behaves as the electron-poor component.

A key area of emerging research is the inverse electron-demand Diels-Alder (IEDDA) reaction . nih.gov

1,2,4-triazines can act as dienes in IEDDA reactions with strained dienophiles like trans-cyclooctenes (TCO). nih.gov

This reaction is valuable in bioconjugation, allowing for the linking of molecules in biological systems. nih.gov

However, 1,2,4-triazines exhibit lower reactivity compared to their 1,2,4,5-tetrazine (B1199680) cousins. nih.gov

A significant future direction is the enhancement of this reactivity. Recent studies have led to the discovery of novel pyridinium (B92312) 1,2,4-triazines, which are cationic derivatives that show superior reaction rates and properties for bioconjugation. nih.gov Applying such strategies to this compound could unlock new applications in bioorthogonal chemistry, enabling it to be used as a tool for labeling biomolecules in live cells.

Advanced Computational Approaches for Rational Design

The design of new 1,2,4-triazine derivatives is increasingly being driven by powerful computational tools that can predict molecular properties and interactions before a single chemical is mixed in a flask. mdpi.com This in silico approach, known as rational design, saves significant time and resources in the discovery of new functional molecules.

For a compound like this compound, computational methods can:

Predict Biological Activity : Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can reveal how different substituents on the triazine ring affect its inhibitory activity against a biological target. nih.govrsc.org

Elucidate Binding Modes : Molecular docking and molecular dynamics simulations can model how a triazine derivative fits into the binding site of a protein. nih.govrsc.org This provides a detailed understanding of the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its biological effect. rsc.org

Guide Optimization : By understanding the structure-activity relationship, new and more potent derivatives can be designed. For example, computational studies on a series of 1,2,4-triazine antagonists for the adenosine (B11128) A₂A receptor successfully guided the optimization of the series, leading to potent and selective compounds. nih.govacs.org

These computational approaches provide a reliable theoretical basis for the future structural optimization of this compound, allowing for the targeted design of new analogues with potentially enhanced therapeutic or material properties. nih.govrsc.org

| Computational Method | Purpose | Key Insights Provided | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Relate molecular structure to biological activity | Identifies which structural features (steric, electrostatic) enhance or decrease activity | nih.govrsc.org |

| Molecular Docking | Predict the preferred orientation of a molecule within a target binding site | Identifies key amino acid residues involved in binding | nih.govrsc.org |

| Molecular Dynamics (MD) Simulation | Simulate the movement and interaction of the molecule-target complex over time | Assesses the stability of the binding and flexibility of the complex | rsc.org |

Integration with Flow Chemistry and Automation for Scalable Synthesis

As promising 1,2,4-triazine derivatives move from laboratory discovery to potential industrial application, the need for safe, reliable, and scalable synthesis becomes paramount. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, is a powerful solution. researchgate.net

The advantages of flow chemistry for synthesizing compounds like this compound are numerous:

Enhanced Safety : Reactions involving hazardous intermediates or exothermic processes can be controlled much more effectively in the small volumes of a flow reactor.

Scalability : Increasing production volume is a matter of running the system for longer or using parallel reactors, which is often simpler than scaling up large batch reactors. researchgate.net

Efficiency and Integration : It is straightforward to integrate synthesis, work-up, and analysis into a single, automated system. researchgate.netresearchgate.net

Automating multi-step flow synthesis is essential for transforming laboratory procedures into reliable industrial processes. researchgate.net Recent developments include additively manufactured (3D-printed) reactor systems capable of performing multi-step chemical processes continuously. mdpi.com The implementation of such automated flow systems for the synthesis of this compound would represent a major step towards its efficient, controlled, and scalable production for advanced applications. mdpi.com

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3,6-Dichloro-5-methoxy-1,2,4-triazine, and how do solvent choice and temperature influence yield?

The synthesis of triazine derivatives often involves refluxing in polar aprotic solvents like DMSO or THF, followed by controlled cooling and crystallization. For example, alkylation of triazine precursors with halogenating agents (e.g., 4-bromobenzene) under reflux (18–24 hours) in DMSO yields intermediates with ~65% efficiency . Temperature gradients during heterocyclization (e.g., 80–100°C) and solvent polarity significantly affect reaction kinetics: polar solvents stabilize charge-separated transition states in SNAr (nucleophilic aromatic substitution) pathways, while elevated temperatures accelerate halogen displacement . Post-reaction purification via water-ethanol recrystallization minimizes by-products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- 13C/1H NMR : Methoxy groups resonate at ~54 ppm (13C), while chlorine substituents deshield adjacent carbons (e.g., C3 at 164 ppm in 3-methoxy-1,2,4-triazine derivatives) .

- IR : Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹, and C-O (methoxy) at ~1250 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) with isotopic patterns characteristic of dichloro substituents (3:2 ratio for ³⁵Cl/³⁷Cl) confirm molecular weight .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations can model charge distribution and frontier molecular orbitals to identify reactive sites. For example, the electron-withdrawing methoxy group at C5 increases electrophilicity at C3 and C6, favoring SNAr reactions. Key parameters include:

- NBO (Natural Bond Orbital) analysis : Quantifies electron density at reaction centers.

- Activation strain model : Evaluates steric and electronic effects of substituents on transition states .

Validation via kinetic isotope effects (KIEs) or Hammett plots enhances predictive accuracy .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from variability in assay conditions or substituent effects. Methodological solutions include:

- Structure-Activity Relationship (SAR) studies : Systematically alter substituents (e.g., replacing Cl with Br) to isolate activity trends .

- Standardized bioassays : Control variables like solvent (DMSO vs. saline), cell lines, and incubation times .

- Meta-analysis : Cross-reference biological data with computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions .

Advanced: What are the mechanistic pathways for halogen displacement reactions in this compound?

Halogen displacement proceeds via SNAr mechanisms :

Nucleophilic attack : A strong nucleophile (e.g., ammonia, thiols) deprotonates the triazine ring, forming a Meisenheimer complex.

Leaving group expulsion : Chlorine exits as Cl⁻, stabilized by electron-withdrawing groups (e.g., methoxy).

Solvent polarity (e.g., DMF vs. water) modulates reaction rates: polar aprotic solvents enhance nucleophilicity, while protic solvents stabilize intermediates .

Basic: What purification methods are recommended for this compound?

- Recrystallization : Use water-ethanol (1:3) to isolate high-purity crystals (≥95%) .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes alkylation by-products .

- Distillation : Reduced-pressure distillation (50–60°C) separates volatile impurities .

Advanced: How does the methoxy group influence the electronic configuration of this compound?

The methoxy group (-OCH₃) is electron-donating via resonance , increasing electron density at C5 but electron-withdrawing via induction at adjacent positions (C3 and C6). This dual effect:

- Deshields C3 and C6 (13C NMR shifts upfield by 8–10 ppm) .

- Activates the triazine ring for electrophilic substitution at C4 but deactivates it for nucleophilic attacks at C3/C6 .

Advanced: How can tautomeric forms of this compound be validated experimentally?

- NMR Titration : Monitor chemical shift changes (e.g., NH protons) across pH 2–12 to identify tautomeric equilibria .

- X-ray Crystallography : Resolve bond lengths and angles to confirm dominant tautomers (e.g., keto-enol forms) .

- UV-Vis Spectroscopy : Absorbance shifts (250–300 nm) correlate with protonation states .

Basic: What intermediates are critical in synthesizing this compound?

Key intermediates include:

- 5-Methoxy-1,2,4-triazin-3-amine : Synthesized from aminoguanidine bicarbonate (85–90% yield) via cyclocondensation .

- 3,6-Dichloro-1,2,4-triazine : Prepared by chlorination of triazinones using PCl₅ or SOCl₂ .

Store intermediates under nitrogen at –20°C to prevent hydrolysis .

Advanced: How can cross-coupling reactions functionalize this compound?

- Buchwald-Hartwig Amination : Pd(dba)₂/Xantphos catalyzes C-N bond formation at C3/C6 with aryl amines .

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄/Na₂CO₃ mediates C-Cl → C-aryl transformations using boronic acids .

Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and reaction time (12–24 hours) to achieve >70% yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.